Regioisomeric Differentiation: 2,3-Disubstitution Pattern vs. 2,5-Disubstitution Pattern
The compound features a 2,3-disubstitution pattern on the thiophene ring, with the boronic acid at the 3-position and the tert-butylsulfamoyl group at the 2-position (InChI Key: KKWWEEGTWUESCU-UHFFFAOYSA-N) . In contrast, the regioisomer 5-(N-tert-butylsulfamoyl)thiophen-2-ylboronic acid (CAS 951233-60-6) bears the sulfamoyl group at the 5-position and the boronic acid at the 2-position (InChI Key: UEPVCQLKDJXEBR-UHFFFAOYSA-N) . This positional difference alters the distance and electronic communication between the electron-withdrawing sulfamoyl moiety and the reactive boronic acid center.
| Evidence Dimension | Thiophene ring substitution pattern |
|---|---|
| Target Compound Data | 2-(tert-butylsulfamoyl) group at position 2; boronic acid at position 3 |
| Comparator Or Baseline | 5-(N-tert-butylsulfamoyl)thiophen-2-ylboronic acid (CAS 951233-60-6): sulfamoyl group at position 5; boronic acid at position 2 |
| Quantified Difference | Different InChI Keys (KKWWEEGTWUESCU-UHFFFAOYSA-N vs. UEPVCQLKDJXEBR-UHFFFAOYSA-N); distinct connectivity |
| Conditions | Structural analysis based on IUPAC nomenclature and SMILES representation |
Why This Matters
The 2,3-disubstitution pattern positions the boronic acid adjacent to the sulfamoyl substituent, potentially affecting Suzuki coupling reactivity and directing subsequent functionalization differently than the 2,5-disubstituted isomer.
